molecular formula C18H21N3O2 B13105747 Ethyl 2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate

Ethyl 2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate

Cat. No.: B13105747
M. Wt: 311.4 g/mol
InChI Key: SYVLTDQFAHGZNA-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Chemical Classification

The systematic IUPAC name of this compound, ethyl 2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate , reflects its intricate molecular architecture. Breaking down the nomenclature:

  • Pyrazolo[1,5-a]pyrimidine denotes a bicyclic system where a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) is fused to a pyrimidine ring (a six-membered ring with two nitrogen atoms at positions 1 and 3). The fusion occurs between the 1 and 5 positions of the pyrazole and the a-edge of the pyrimidine.
  • 4,7-Dihydro indicates partial saturation at the 4 and 7 positions of the pyrimidine ring, reducing two double bonds to single bonds.
  • Substituents include 2,7,7-trimethyl (methyl groups at positions 2 and two at position 7), 5-phenyl (a benzene ring at position 5), and 3-carboxylate ethyl ester (an ethyl ester group at position 3).
Property Value Source
Molecular Formula C₁₈H₂₁N₃O₂
Molecular Weight 311.4 g/mol
CAS Registry Number 1207507-51-4

Chemically, this compound belongs to the dihydropyrazolo[1,5-a]pyrimidine subclass, distinguished by its partially saturated pyrimidine ring. The presence of both electron-donating (methyl) and electron-withdrawing (ester) groups creates a polarized scaffold, enhancing its reactivity and potential for intermolecular interactions.

Historical Context of Pyrazolopyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidine derivatives emerged as a focus of organic chemistry research in the mid-20th century, paralleling advances in heterocyclic synthesis. Early studies prioritized their utility as bioisosteres for purine bases, leveraging structural similarities to interfere with nucleic acid metabolism. The introduction of substituents like phenyl and ester groups marked a shift toward tailoring pharmacokinetic properties, culminating in derivatives such as this compound.

Key historical milestones include:

  • 1950s–1970s : Development of foundational synthetic routes for pyrazolo-pyrimidines, often involving cyclocondensation reactions between aminopyrazoles and 1,3-dielectrophiles.
  • 1980s–2000s : Exploration of biological activities, with studies identifying anti-inflammatory and kinase-inhibitory properties in substituted derivatives.
  • 2010s–Present : Refinement of regioselective synthesis techniques, enabling precise functionalization at positions 2, 3, 5, and 7.

This compound’s design builds on these advancements, incorporating methyl groups to enhance lipophilicity and a phenyl ring to promote aromatic stacking interactions in biological targets.

Position Within Heterocyclic Compound Research

Heterocycles constitute over 60% of FDA-approved drugs, underscoring their centrality to pharmaceutical development. This compound occupies a niche within this landscape due to:

  • Structural Versatility : The scaffold permits modular substitutions, facilitating optimization for target engagement. For instance, the ethyl ester at position 3 can be hydrolyzed to a carboxylic acid for improved solubility, while the 5-phenyl group augments binding affinity to hydrophobic pockets.
  • Electronic Tunability : Methyl groups at positions 2 and 7 modulate electron density across the ring system, influencing reactivity in cycloaddition and nucleophilic substitution reactions.
  • Biological Relevance : Pyrazolo[1,5-a]pyrimidines exhibit affinity for adenosine and kinase receptors, suggesting potential applications in oncology and immunology.

Recent studies emphasize its role as a precursor for multi-target inhibitors , where structural modifications yield compounds with overlapping affinities for cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs). This dual functionality positions the compound as a valuable template for polypharmacological agent design.

In synthetic chemistry, the molecule serves as a testbed for green chemistry protocols . For example, magnetic nanoparticle-supported catalysts have been employed to synthesize analogous dihydrotetrazolo[1,5-a]pyrimidines under solvent-free conditions, achieving yields exceeding 90%. Such methodologies highlight the compound’s relevance to sustainable synthesis initiatives.

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

ethyl 2,7,7-trimethyl-5-phenyl-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C18H21N3O2/c1-5-23-17(22)15-12(2)20-21-16(15)19-14(11-18(21,3)4)13-9-7-6-8-10-13/h6-11,19H,5H2,1-4H3

InChI Key

SYVLTDQFAHGZNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2NC(=CC(N2N=C1C)(C)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 1,1-dimethyl-3,5-cyclohexanedione with 3,4-dimethylbenzaldehyde, ammonium acetate, and ethyl acetoacetate in ethanol under reflux conditions . This reaction yields the desired compound after several hours of heating and subsequent cooling to room temperature.

Chemical Reactions Analysis

Ethyl 2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or phenyl groups can be replaced by other substituents.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of Ethyl 2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate exhibit several promising biological activities:

  • Anticancer Properties : Studies have shown that this compound can act as a selective inhibitor of specific protein targets involved in cancer pathways. Its derivatives have been tested against various cancer cell lines with promising results.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation through modulation of inflammatory pathways.
  • Antimicrobial Activity : this compound has shown efficacy against a range of microbial pathogens.

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of this compound involved testing its derivatives against human breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutic agents. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways.

Case Study 2: Anti-inflammatory Effects

In another study focused on anti-inflammatory activity, researchers evaluated the compound's ability to inhibit pro-inflammatory cytokines in vitro. The findings suggested that this compound effectively reduced levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of Ethyl 2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anti-cancer effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents at positions 3, 5, and 7, which modulate reactivity, stability, and bioactivity:

Compound Name Substituents (Positions) Key Features Reference CAS/Study
Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate 5-oxo, 4,5-dihydro Prone to decarboxylation under acidic/alkaline conditions CAS 138904-35-5
N-Hexyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide 3-carboxamide, 5-phenyl, 7-oxo Enhanced solubility and hydrogen-bonding potential vs. ester derivatives -
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate 5,7-dimethyl High synthetic yield; forms tetrahydropyrimidines upon reduction -
tert-Butyl 4-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylate Thieno-fused core, tert-butyl ester Bulky tert-butyl group reduces hydrolysis rate -

Key Observations :

  • Carboxylate vs.
  • Steric Effects : Bulky substituents like tert-butyl () hinder hydrolysis, whereas methyl groups (e.g., 5,7-dimethyl analog) facilitate synthetic modifications .
  • Core Modifications: Thieno-fused analogs (e.g., pyrazolo[1,5-a]thieno[2,3-e]pyrimidine) exhibit distinct electronic profiles due to sulfur incorporation, altering reactivity in halogenation and alkylation .

Reactivity and Stability

  • Hydrolysis Behavior : The target compound’s ethyl carboxylate is susceptible to hydrolysis. Under alkaline conditions, esters like ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate yield carboxylic acids, which rapidly decarboxylate to 3-unsubstituted derivatives. Acidic conditions directly induce decarboxylation .
  • Reduction : Sodium borohydride reduction of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate produces tetrahydropyrimidines, indicating the dihydro core’s susceptibility to further saturation .

Physical and Spectroscopic Properties

  • Crystallography : SHELX software is widely used for refining pyrazolo[1,5-a]pyrimidine derivatives, enabling precise determination of dihydro ring puckering and substituent geometry .
  • NMR Characteristics : Anti/syn stereoisomers of ethyl 5,7-dimethyl derivatives (e.g., compounds 6b and 7b) show distinct NMR shifts, highlighting the role of stereochemistry in spectroscopic profiling .

Biological Activity

Ethyl 2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by a fused pyrazolo-pyrimidine ring system. The compound's structure can be represented as follows:

C20H28N3O3\text{C}_{20}\text{H}_{28}\text{N}_3\text{O}_3

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an inhibitor of critical enzymes and its anticancer properties.

1. Enzyme Inhibition

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant inhibitory activity against enzymes such as dihydrofolate reductase (DHFR), particularly in the context of Plasmodium falciparum, the causative agent of malaria. For instance, molecular docking studies suggest that modifications in the phenyl substituent can enhance inhibitory activity against PfDHFR .

2. Anticancer Properties

Pyrazolo[1,5-a]pyrimidines have also demonstrated anticancer properties through various mechanisms including apoptosis induction and cell cycle arrest. A study focusing on the synthesis and evaluation of similar compounds reported promising results in inhibiting cancer cell proliferation .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Inhibition of PfDHFR

In a study assessing a series of pyrimidine derivatives for their inhibitory effects on PfDHFR, this compound exhibited an IC50 value in the nanomolar range against both wild-type and mutant strains .

Case Study 2: Anticancer Activity

Another investigation reported that derivatives of pyrazolo[1,5-a]pyrimidines induced apoptosis in human cancer cell lines via mitochondrial pathways. The study highlighted that structural modifications could enhance potency and selectivity towards cancer cells .

Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Biological Activity IC50/EC50 Notes
Study 1 Inhibition of PfDHFR1.3–243 nM (wild-type)Potent against mutant strains
Study 2 Anticancer activityVaries by cell lineInduces apoptosis via mitochondrial pathways
Study 3 Enzyme inhibitionNot specifiedHighlights structure-activity relationships

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